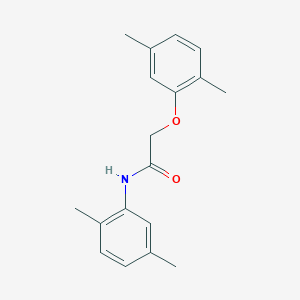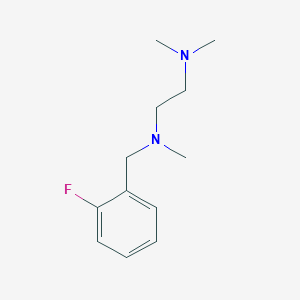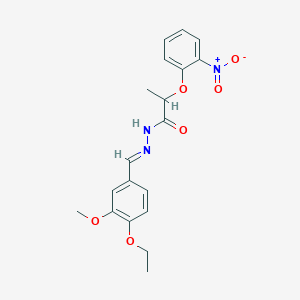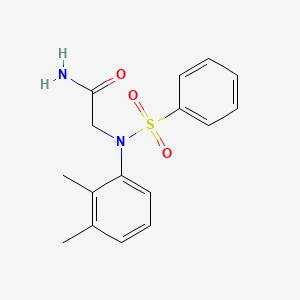![molecular formula C15H10ClFN4OS B5884129 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the reaction of acylazides with amino-thiadiazoles, confirming the structures through spectroscopic methods such as IR, 1H NMR, and elemental analysis. These methods provide a foundation for the synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea and its derivatives, indicating the versatility and reactivity of the thiadiazole and urea groups in facilitating various chemical transformations (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated through crystallographic studies. These studies reveal the planarity of the urea scaffold and how intramolecular hydrogen bonding contributes to the stability and geometry of the molecule. The crystal structure analysis often shows molecules linked by intermolecular hydrogen bonds forming dimers, which is crucial for understanding the compound's molecular geometry and potential interactions (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often involve interactions with various reagents to explore their fungicidal and biological activities. The urea and thiadiazole groups play a significant role in these reactions, contributing to the compound's reactivity and ability to undergo transformations that enhance its biological efficacy (Li-Qiao Shi, 2011).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and solubility, are influenced by their molecular geometry and the presence of intramolecular and intermolecular hydrogen bonding. These properties are essential for understanding the compound's behavior in different environments and its potential applications (B. Kariuki et al., 2021).
Direcciones Futuras
The future directions for research on “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological activities, these compounds could be further optimized and studied for their potential use in treating various diseases .
Mecanismo De Acción
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, contributing to its overall effect.
Mode of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been found to bind with high affinity to multiple receptors . This suggests that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazol moiety have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight and logp value , may provide some insight into its potential pharmacokinetic behavior.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea may have similar effects.
Propiedades
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4OS/c16-12-4-2-1-3-11(12)13-20-21-15(23-13)19-14(22)18-10-7-5-9(17)6-8-10/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPCHJLYLDBYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)

![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)


![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)